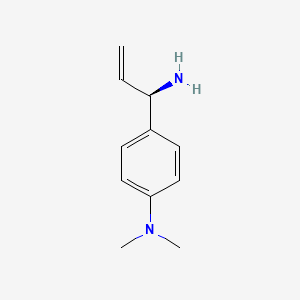
7-Fluoro-5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Fluoro-5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine: is a chemical compound with the molecular formula C10H6N2F4. It exists as a solid and belongs to the class of isoquinolinylamines . This compound features a fluorine atom, a trifluoromethyl group, and an amino group attached to a tetrahydronaphthalene ring system.
Vorbereitungsmethoden
Synthetic Routes:: The synthetic preparation of this compound involves nucleophilic fluoro-dechlorination. For example, starting from 5,6,7,8-tetrachloroquinoline, a mixture of 7-fluoro-5,6,8-trichloroquinoline, 5-fluoro-6,7,8-trichloroquinoline, and 6,7-difluoro-5,8-dichloroquinoline can be obtained .
Industrial Production:: Unfortunately, specific industrial production methods for this compound are not widely documented.
Analyse Chemischer Reaktionen
Reactivity::
Oxidation: The compound may undergo oxidation reactions.
Reduction: Reduction reactions are possible.
Substitution: Substitution reactions involving the fluorine atom are likely.
Fluorinating Agents: Used for introducing fluorine atoms.
Hydrogenation Catalysts: Employed in reduction reactions.
Chlorination/Dechlorination Reagents: Involved in halogen exchange reactions.
Major Products:: The major products depend on the specific reaction conditions. Isomeric forms with varying chloro- and fluoro-substitutions are likely.
Wissenschaftliche Forschungsanwendungen
Chemistry::
Fluorinated Building Block: Used in the synthesis of other fluorinated compounds.
Drug Discovery: May serve as a scaffold for drug development.
Biological Probes: Investigating biological processes.
Pharmacology: Potential therapeutic applications.
Materials Science: Fluorinated compounds find applications in materials with unique properties.
Wirkmechanismus
The exact mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, but further studies are needed to elucidate these details.
Vergleich Mit ähnlichen Verbindungen
Eigenschaften
Molekularformel |
C11H11F4N |
|---|---|
Molekulargewicht |
233.20 g/mol |
IUPAC-Name |
7-fluoro-5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C11H11F4N/c12-6-4-8-7(2-1-3-10(8)16)9(5-6)11(13,14)15/h4-5,10H,1-3,16H2 |
InChI-Schlüssel |
RGIIGMBKTBQFCG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C2=C(C1)C(=CC(=C2)F)C(F)(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-Chloro-2,3-dihydrofuro[2,3-B]pyridine](/img/structure/B13046963.png)










